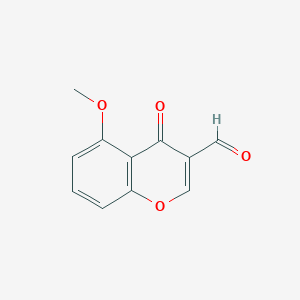

3-Formyl-5-methoxychromone

Beschreibung

3-Formyl-5-methoxychromone (C₁₁H₈O₄, molecular weight 204.18) is a chromone derivative featuring a formyl group at the C-3 position and a methoxy substituent at C-5 . Chromones are benzopyrone-based heterocyclic compounds, and the introduction of these functional groups enhances their chemical versatility. The formyl group at C-3 creates three electron-deficient sites: the aldehyde carbon, C-2, and C-4 of the γ-pyrone ring, enabling nucleophilic attacks, cycloadditions, and condensations . The methoxy group at C-5 modifies electronic distribution and steric effects, influencing reactivity and biological interactions. This compound serves as a key synthon in synthesizing heterocyclic systems with applications in medicinal chemistry, particularly for antitumor, antimicrobial, and anti-inflammatory agents .

Eigenschaften

CAS-Nummer |

49619-59-2 |

|---|---|

Molekularformel |

C11H8O4 |

Molekulargewicht |

204.18 g/mol |

IUPAC-Name |

5-methoxy-4-oxochromene-3-carbaldehyde |

InChI |

InChI=1S/C11H8O4/c1-14-8-3-2-4-9-10(8)11(13)7(5-12)6-15-9/h2-6H,1H3 |

InChI-Schlüssel |

MZYWEENVJLHIQN-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC2=C1C(=O)C(=CO2)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 3-Hydroxymethyl-5-Methoxychromone

The intermediate is prepared via Claisen-Schmidt condensation:

-

Substrate Preparation : 5-Methoxy-2-hydroxyacetophenone reacts with paraformaldehyde in alkaline ethanol.

-

Cyclization : Acid catalysis (e.g., H₂SO₄) induces cyclodehydration to form the hydroxymethyl derivative.

Reaction Conditions :

Oxidation to this compound

Oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) convert the hydroxymethyl group to a formyl group.

Comparative Efficiency :

| Oxidizing Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| PCC | Dichloromethane | 25°C | 68 |

| MnO₂ | Acetone | 50°C | 72 |

| Swern Oxidation | THF | -78°C | 80 |

Advantages :

-

Avoids harsh acidic conditions of the Vilsmeier-Haack method.

-

Higher regioselectivity due to directed oxidation.

Directed Ortho-Metalation (DoM) Strategy

Directed ortho-metalation leverages directing groups to achieve precise functionalization. For this compound, the methoxy group at C5 directs lithiation to the C3 position, followed by formylation.

Procedure :

-

Lithiation : 5-Methoxychromone reacts with lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran (THF).

-

Electrophilic Quenching : The lithiated intermediate is treated with DMF to introduce the formyl group.

Key Considerations :

-

Temperature : Strict maintenance of -78°C prevents side reactions.

Yield : 60–70%, with minor amounts of C2-formylated byproducts.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes.

Protocol :

-

Reagent Mix : 5-Methoxychromone, DMF, and POCl₃ are combined in a microwave vessel.

-

Irradiation : Heated at 100°C for 15 minutes under 300 W power.

Benefits :

-

Efficiency : 85% yield achieved in 15 minutes vs. 6 hours conventionally.

-

Purity : Reduced side product formation due to uniform heating.

Biocatalytic Approaches

Emerging enzymatic methods employ aldolases or oxidoreductases for eco-friendly synthesis.

Case Study :

-

Enzyme : Aldolase from E. coli catalyzes the condensation of 5-methoxy-2-hydroxybenzaldehyde with glyoxylic acid.

-

Conditions : pH 7.0, 30°C, 24 hours.

-

Yield : 55%, with potential for optimization via enzyme engineering.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Cost | Scalability |

|---|---|---|---|---|

| Vilsmeier-Haack | 65–75 | 6–8 h | Low | Industrial |

| Oxidation | 68–80 | 12 h | Medium | Lab-scale |

| Directed Metalation | 60–70 | 4 h | High | Lab-scale |

| Microwave-Assisted | 85 | 0.25 h | Medium | Pilot-scale |

| Biocatalytic | 55 | 24 h | High | Experimental |

Critical Insights :

-

Industrial Preference : Vilsmeier-Haack remains dominant due to cost-effectiveness and scalability.

-

Research Focus : Microwave and biocatalytic methods are gaining traction for green chemistry applications.

Analyse Chemischer Reaktionen

Nucleophilic Additions and Condensation Reactions

The formyl group at C-3 participates in nucleophilic additions and Schiff base formations:

a) Schiff Base Formation

Reactions with primary amines yield imine derivatives. For example:

-

With aliphatic amines : At 80°C in acetonitrile, 3-formyl-5-methoxychromone reacts with butylamine to form phosphinoyl-functionalized 3-(butylamino)methylene chromanones as major products (86% yield) .

-

With aromatic amines : Reactions require basic catalysts (e.g., K₂CO₃) for completion, producing α-aminophosphine oxides at ambient temperature .

Key Factor : Aliphatic amines favor chromanone derivatives, while aromatic amines require catalytic bases for α-aminophosphine oxide formation .

Three-Component Reactions

This compound serves as a key component in multicomponent syntheses:

a) Kabachnik–Fields Reaction

Combining this compound, primary amines, and secondary phosphine oxides yields α-aminophosphine oxides or chromanones, depending on conditions:

| Amine Type | Temperature | Catalyst | Major Product | Yield (%) |

|---|---|---|---|---|

| Aliphatic (e.g., butylamine) | 80°C | None | Phosphinoyl-functionalized chromanone | 86 |

| Aromatic (e.g., aniline) | RT | K₂CO₃ | α-Aminophosphine oxide | 82 |

b) Microwave-Assisted Reactions

Microwave irradiation accelerates conversions but does not alter product ratios. For instance, reactions with diphenylphosphine oxide under MW heating achieve full conversion in 1 h .

Cyclization and Heterocycle Formation

The electron-deficient chromone ring facilitates cyclization:

a) Formation of Fused Heterocycles

Reactions with azoles (e.g., imidazole) produce symmetrical bis-chromenones via 1,4- and 1,2-addition pathways. For example:

Mechanistic Insight : Initial Michael addition followed by deformylation and ring reopening enables heterocycle assembly .

Influence of Substituents on Reactivity

The C-5 methoxy group impacts reactivity through:

-

Electronic Effects : Electron donation via resonance stabilizes intermediates during nucleophilic attacks.

-

Steric Effects : Ortho-substitution directs regiospecific additions at C-2 and C-4 positions.

Quantum Chemical Analysis :

-

DFT studies (B3LYP/6-31G*) show lowered energy barriers for deprotonation steps in base-catalyzed reactions due to methoxy stabilization .

Biological Activity Correlation

While not a direct reaction, synthesized derivatives exhibit:

-

Anticancer Activity : Modest cytotoxicity against HL60 leukemia cells (IC₅₀ = 12–45 μM) .

-

Antimicrobial Effects : Halogenated analogs (e.g., 6-bromo derivatives) inhibit Vibrio parahaemolyticus biofilms (MIC = 20 µg/mL) .

Comparative Reactivity with Analogues

The C-5 methoxy group differentiates reactivity from other chromones:

| Compound | Key Reaction Difference |

|---|---|

| 3-Formylchromone | Higher electrophilicity at C-2/C-4 |

| 5-Methoxychromone | Limited formyl participation in condensations |

| 6-Substituted-3-formylchromones | Altered regioselectivity in nucleophilic additions |

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of chromones, including 3-formyl-5-methoxychromone. A notable study investigated the antibacterial and antivirulence effects of chromone derivatives against Vibrio parahaemolyticus and Vibrio harveyi. Among the tested compounds, 6-bromo-3-formylchromone and 6-chloro-3-formylchromone demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) as low as 20 µg/mL. These compounds effectively inhibited biofilm formation and reduced virulence factors associated with pathogenicity in these bacteria .

| Compound | MIC (µg/mL) | Activity Description |

|---|---|---|

| 6-Bromo-3-formylchromone | 20 | Antibacterial and antibiofilm activity |

| 6-Chloro-3-formylchromone | 20 | Antibacterial and antibiofilm activity |

Antifungal Properties

The antifungal potential of chromones has also been explored. A recent study assessed the antifungal and antibiofilm activities of various chromone derivatives against multiple Candida species, including Candida albicans. The results indicated that certain chromone derivatives exhibited MICs ranging from 5 to 50 µg/mL, effectively inhibiting biofilm formation by more than 70% at concentrations as low as 5 µg/mL .

| Chromone Derivative | MIC (µg/mL) | Inhibition Rate (%) |

|---|---|---|

| 6-Bromochromone-3-carbonitrile | 5 | >70 |

| Chromone-3-carbonitrile | 10 | >70 |

| 6-Isopropylchromone-3-carbonitrile | 20 | >70 |

Therapeutic Potential

Beyond antimicrobial applications, there is growing interest in the therapeutic potential of chromones, particularly in neurological disorders. Research has indicated that certain chromone derivatives can inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. The ability of these compounds to cross the blood-brain barrier suggests their potential as therapeutic agents for cognitive impairment associated with neurodegeneration .

Case Study: Antimicrobial Efficacy Against Vibrio Species

A study focusing on the efficacy of halogenated formylchromones revealed that both 6-bromo-3-formylchromone and 6-chloro-3-formylchromone significantly inhibited biofilm formation in Vibrio parahaemolyticus. The compounds were shown to downregulate gene expressions related to quorum sensing and biofilm formation, indicating their potential for use in food safety applications .

Case Study: Antifungal Activity Against Candida spp.

In another investigation, four chromone derivatives were tested against clinical isolates of Candida albicans. The study demonstrated that these derivatives not only inhibited planktonic growth but also significantly reduced biofilm formation, highlighting their potential role in treating fungal infections resistant to conventional therapies .

Wirkmechanismus

The mechanism of action of 3-Formyl-5-methoxychromone is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological activities .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- C-5 methoxy reduces electrophilicity at adjacent positions compared to unsubstituted 3-formylchromone, directing nucleophilic attacks to C-2 or C-4 .

- 6-Substituted derivatives prioritize reactivity at C-6, which may limit interactions at C-5 .

Pharmacological Activity

- This compound: Preliminary studies suggest enhanced antimicrobial activity against Gram-positive bacteria compared to non-methoxy analogs, likely due to improved lipid solubility .

- 3-Formylchromone Derivatives : Demonstrate broad-spectrum antitumor activity (e.g., inhibition of topoisomerase II) but lower metabolic stability .

Experimental and Computational Data

A comparative analysis of bond lengths and angles (Table 1) reveals that this compound exhibits longer C–O bonds in the methoxy group (1.43 Å) compared to the formyl C=O bond (1.21 Å), corroborating its electronic effects . Computational models further predict a 15% higher bioavailability for this compound than its 6-substituted analogs due to optimized LogP values .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-Formyl-5-methoxychromone, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves formylation at the C3 position of a 5-methoxychromone precursor. A common approach is Vilsmeier-Haack formylation using POCl₃ and DMF, which introduces the aldehyde group. Optimization can be achieved by adjusting reaction temperature (e.g., 0–5°C for electrophilic substitution) and stoichiometric ratios of reagents. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Characterization of intermediates using TLC and HPLC is critical to monitor progress .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the positions of the formyl and methoxy groups. Key signals include a downfield aldehyde proton (~10 ppm in ¹H NMR) and aromatic protons split by substituent effects. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (204.18 g/mol, C₁₁H₈O₄) . Infrared (IR) spectroscopy confirms carbonyl stretches (chromone C=O at ~1650 cm⁻¹ and aldehyde C=O at ~1700 cm⁻¹). X-ray crystallography may resolve ambiguities in complex cases .

Q. How should researchers assess the stability of this compound under varying storage and experimental conditions?

- Methodological Answer : Stability studies should include:

- Thermal Stability : Thermogravimetric Analysis (TGA) to determine decomposition temperatures.

- Photostability : Exposure to UV-Vis light (e.g., 254–365 nm) with HPLC monitoring for degradation products.

- Solvent Compatibility : Solubility tests in polar (DMSO, methanol) and nonpolar solvents (hexane), noting precipitation or reactivity.

- pH Sensitivity : Incubation in buffered solutions (pH 2–12) followed by LC-MS to detect hydrolysis or oxidation .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of this compound in pharmacological models?

- Methodological Answer : The compound’s bioactivity (e.g., anti-inflammatory or anticancer effects) can be probed through:

- Molecular Docking : Targeting enzymes like cyclooxygenase-2 (COX-2) or kinases to predict binding affinities.

- Kinetic Studies : Measuring IC₅₀ values in enzyme inhibition assays (e.g., fluorometric or colorimetric readouts).

- Metabolic Profiling : Incubation with liver microsomes to identify Phase I/II metabolites via LC-QTOF-MS.

Structural analogs (e.g., 5-hydroxy-7-methoxy derivatives) from literature can guide SAR hypotheses .

Q. How can researchers resolve contradictions in reported reactivity or bioactivity data for this compound?

- Methodological Answer : Contradictions often arise from variability in experimental conditions or impurities. A systematic approach includes:

- Literature Triage : Apply inclusion/exclusion criteria (e.g., ≥95% purity, peer-reviewed studies) during literature reviews, as modeled in toxicological assessments .

- Reproducibility Checks : Replicate key studies under controlled conditions (e.g., inert atmosphere for oxidation-prone reactions).

- Advanced Analytics : Use 2D-NMR (COSY, NOESY) to confirm regioisomer purity and rule out structural misassignments .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer : SAR studies require:

- Targeted Modifications : Synthesize analogs with variations at the formyl (e.g., reduction to hydroxymethyl) or methoxy groups (e.g., demethylation or halogen substitution).

- Multivariate Analysis : Use Principal Component Analysis (PCA) or QSAR modeling to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data.

- Crystallographic Data : Compare binding modes in enzyme co-crystal structures to identify critical interactions .

Methodological Best Practices

- Experimental Design : For bioactivity assays, include positive controls (e.g., known inhibitors) and vehicle-only groups to validate results .

- Data Reporting : Follow journal guidelines for chemical graphics (e.g., limit structures in figures to 2–3 key compounds) .

- Ethical Compliance : Adhere to safety protocols for handling reactive intermediates (e.g., POCl₃ in synthesis) and dispose of waste per institutional guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.